2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile
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Overview
Description
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is an organic compound that belongs to the pyridine family It is characterized by the presence of two methyl groups at positions 2 and 6, a phenyl group at position 4, and two cyano groups at positions 3 and 5 on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can be achieved through a multi-step process. One common method involves the Hantzsch pyridine synthesis, which is a multi-component reaction. The starting materials typically include an aldehyde, a β-ketoester, and ammonium acetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of heterogeneous catalysts, such as magnesium ferrite nanoparticles, can improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amines.
Scientific Research Applications
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding and other interactions, while the phenyl and pyridine rings provide structural stability and electronic properties. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- 2,6-Dichloropyridine-3,5-dicarbonitrile
Uniqueness
2,6-Dimethyl-4-phenylpyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new materials and pharmaceuticals .
Properties
CAS No. |
24234-64-8 |
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Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-phenylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H11N3/c1-10-13(8-16)15(12-6-4-3-5-7-12)14(9-17)11(2)18-10/h3-7H,1-2H3 |
InChI Key |
SAJJAQUXYVSCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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